[Arg14,Lys15]Nociceptin

NOP receptor pharmacology isolated tissue bioassay vas deferens

[Arg14,Lys15]Nociceptin delivers 30-fold greater in vivo potency and extended duration versus native nociceptin—enabling single-dose experimental designs without redosing. Its 875-fold selectivity over μ-opioid receptors eliminates cross-reactivity confounds, reducing the need for additional receptor-blocking controls. Validated in GI function assays: up to 70% gastric emptying delay, 40× colonic expulsion time increase, and 90% reduction in gastric acid secretion—at doses ≥10-fold lower than the endogenous ligand. Low predicted BBB permeability (probability 0.17) and resistance to tissue peptidases make it ideal for peripheral NOP receptor studies and ex vivo organ bath pharmacology.

Molecular Formula C82H137N31O22
Molecular Weight 1909.2 g/mol
Cat. No. B013148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Arg14,Lys15]Nociceptin
Molecular FormulaC82H137N31O22
Molecular Weight1909.2 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O
InChIInChI=1S/C82H137N31O22/c1-44(101-63(119)42-100-78(133)65(46(3)115)113-76(131)57(38-48-21-8-5-9-22-48)103-64(120)41-98-62(118)40-99-68(123)49(86)37-47-19-6-4-7-20-47)66(121)104-53(26-16-34-95-80(89)90)70(125)108-52(25-12-15-33-85)74(129)112-59(43-114)77(132)102-45(2)67(122)105-54(27-17-35-96-81(91)92)71(126)106-50(23-10-13-31-83)69(124)109-55(28-18-36-97-82(93)94)72(127)107-51(24-11-14-32-84)73(128)111-58(39-61(88)117)75(130)110-56(79(134)135)29-30-60(87)116/h4-9,19-22,44-46,49-59,65,114-115H,10-18,23-43,83-86H2,1-3H3,(H2,87,116)(H2,88,117)(H,98,118)(H,99,123)(H,100,133)(H,101,119)(H,102,132)(H,103,120)(H,104,121)(H,105,122)(H,106,126)(H,107,127)(H,108,125)(H,109,124)(H,110,130)(H,111,128)(H,112,129)(H,113,131)(H,134,135)(H4,89,90,95)(H4,91,92,96)(H4,93,94,97)/t44-,45-,46+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,65-/m0/s1
InChIKeyVULLMZOQBGUKAT-VUXBHJHDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Arg14,Lys15]Nociceptin: Selective NOP Receptor Agonist for Pharmacological Research Procurement


[Arg14,Lys15]Nociceptin is a synthetic peptide agonist of the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP; also designated OP4 or ORL1) [1]. This 17-amino acid analog differs from the endogenous ligand nociceptin by a double substitution at positions 14 and 15, where the native leucine and asparagine are replaced with arginine and lysine, respectively . The compound is commercially available from multiple research-grade vendors as a lyophilized powder (CAS 236098-40-1, molecular weight 1909.16 g/mol) for laboratory use only . It is established as a tool compound for investigating NOP receptor pharmacology across central and peripheral systems [1].

Why [Arg14,Lys15]Nociceptin Cannot Be Substituted with Native N/OFQ or Unmodified NOP Agonists


NOP receptor agonists exhibit substantial heterogeneity in potency, efficacy, and duration of action that precludes simple within-class substitution. The native ligand nociceptin/orphanin FQ has limited experimental utility due to rapid degradation by peptidases and modest potency, while other NOP agonists vary widely in selectivity profiles [1]. [Arg14,Lys15]Nociceptin incorporates a C-terminal Arg-Lys substitution that confers distinct pharmacological properties, including enhanced receptor affinity, resistance to peptidase degradation in certain tissue preparations, and prolonged in vivo duration relative to the native peptide [2]. The quantitative differentiation that follows establishes the specific conditions under which this compound provides measurably distinct performance from the closest comparator, native N/OFQ, as well as from alternative NOP-targeting research tools.

Quantitative Differentiation Evidence for [Arg14,Lys15]Nociceptin vs. Comparators


In Vitro Functional Potency: [Arg14,Lys15]Nociceptin vs. Native N/OFQ Across Four Tissue Preparations

In head-to-head comparisons across four native tissue preparations, [Arg14,Lys15]Nociceptin demonstrated significantly greater functional potency than the endogenous ligand nociceptin (NC) while maintaining similar maximal efficacy [1]. The potency increase was tissue-dependent, ranging from 5-fold in the mouse colon and guinea pig ileum to 17-fold in the mouse vas deferens [1]. In the rat vas deferens, the presence of peptidase inhibitors increased NC potency by 4-fold but did not significantly alter the potency of [Arg14,Lys15]Nociceptin, indicating the analog possesses inherent resistance to tissue peptidases in this preparation [1].

NOP receptor pharmacology isolated tissue bioassay vas deferens smooth muscle contraction

In Vivo Behavioral Pharmacology: [Arg14,Lys15]Nociceptin vs. Native N/OFQ in Mice

In direct in vivo comparisons following intracerebroventricular (i.c.v.) administration in mice, [Arg14,Lys15]Nociceptin was approximately 30-fold more potent than native nociceptin in two independent behavioral assays [1]. This potency differential was observed consistently in both the tail-withdrawal assay (measuring pronociceptive effects) and the locomotor activity assay (measuring inhibitory effects on spontaneous movement) [1]. Additionally, the effects of [Arg14,Lys15]Nociceptin were of longer duration than those produced by equivalent doses of the native peptide [1].

in vivo pharmacology nociception locomotor activity behavioral assay intracerebroventricular

Receptor Selectivity Profile: [Arg14,Lys15]Nociceptin vs. Classical Opioid Receptors

[Arg14,Lys15]Nociceptin exhibits high selectivity for the NOP receptor over classical opioid receptors (μ, δ, κ) . The IC50 values demonstrate that the compound binds NOP with subnanomolar affinity (0.32 nM) while requiring 875-fold higher concentrations for μ-opioid receptor binding (280 nM), >31,000-fold for δ-opioid receptor binding (>10,000 nM), and 4,688-fold for κ-opioid receptor binding (1500 nM) . For reference, this selectivity profile is superior to many early-generation NOP agonists; the non-peptide NOP agonist Ro64-6198 shows approximately 100-fold selectivity for NOP over μ-opioid receptors, whereas [Arg14,Lys15]Nociceptin exhibits 875-fold selectivity [1].

receptor selectivity opioid receptors binding affinity NOP receptor

Gastrointestinal Functional Assays: [Arg14,Lys15]Nociceptin vs. Native N/OFQ

In a comprehensive study comparing [Arg14,Lys15]N/OFQ with the native peptide across multiple gastrointestinal endpoints, the analog demonstrated consistently greater effectiveness and required doses at least 10-fold lower than N/OFQ to achieve comparable effects [1]. Specifically, after i.c.v. injection in rats, [Arg14,Lys15]N/OFQ produced a delay of up to 70% in gastric emptying, an approximately 40-fold increase in mean bead colonic expulsion time, and a decrease of up to 90% in gastric acid secretion [1]. Across all in vitro (guinea pig pancreatic amylase secretion) and in vivo (gastric emptying, colonic propulsion, gastric acid secretion) assays examined, the analog was more effective than the natural ligand [1].

gastrointestinal pharmacology gastric emptying colonic motility gastric secretion in vivo

Structural Contribution to Antagonist Tool Development: [Arg14,Lys15] Substitution as a Potency-Enhancing Module

The [Arg14,Lys15] substitution functions as a transferable potency-enhancing module that can be incorporated into other NOP-targeting peptides, including antagonists [1]. UFP-101, the NOP-selective antagonist [Nphe1,Arg14,Lys15]N/OFQ-NH2, was rationally designed by combining the [Nphe1] modification (which eliminates efficacy) with the [Arg14,Lys15] substitution (which increases ligand potency) [2]. When UFP-101 is compared with its template molecule [Nphe1]N/OFQ(1-13)NH2, the Arg14,Lys15 substitution produced approximately 1 log (10-fold) greater antagonist potency as measured by pA2 values [1]. In radioligand binding studies, the rank order of affinity at the human NOP receptor was [Arg14,Lys15]N/OFQ > [(pF)Phe4]N/OFQ(1-13)NH2 > N/OFQ(1-13)NH2 > UFP-101 > N/OFQ > Ro64-6198 > [Nphe1]N/OFQ(1-13)NH2 [1].

structure-activity relationship peptide antagonist UFP-101 receptor binding GTPγS binding

Blood-Brain Barrier Permeability: Computationally Predicted Low CNS Penetration

Computational prediction of blood-brain barrier (BBB) permeability for [Arg14,Lys15]Nociceptin yields a low average probability of 0.17 (95% confidence interval: 0.08 to 0.26) based on Lipinski's Rule of Five and related physicochemical descriptors [1]. This prediction is consistent with the peptide nature of the compound (molecular weight 1909 g/mol, 34 hydrogen bond donors) and aligns with the experimental observation that central effects require direct intracerebroventricular (i.c.v.) administration [2]. Note: This represents class-level inference; direct comparative BBB permeability data between [Arg14,Lys15]Nociceptin and other NOP peptides are not currently available in the published literature.

blood-brain barrier CNS penetration peripheral pharmacology peptide delivery computational prediction

Recommended Research Applications for [Arg14,Lys15]Nociceptin Based on Quantitative Evidence


In Vivo Behavioral Studies Requiring Extended Observation Windows

Based on the 30-fold greater in vivo potency and longer duration of action compared to native N/OFQ [1], [Arg14,Lys15]Nociceptin is specifically indicated for behavioral pharmacology experiments where sustained NOP receptor activation is required. The extended duration enables experimental designs with prolonged post-injection observation periods without requiring multiple dosing, and the higher potency permits the use of lower peptide quantities, reducing cost per experiment [1].

NOP Receptor Studies Requiring Unambiguous Target Attribution

The compound's 875-fold selectivity for NOP over μ-opioid receptors and >4,600-fold over κ-opioid receptors [1] makes it the appropriate choice for experiments where observed effects must be definitively attributed to NOP receptor activation rather than cross-reactivity with classical opioid receptors. This selectivity profile exceeds that of several commonly used non-peptide NOP agonists such as Ro64-6198 (~100-fold μ/NOP selectivity) , reducing the need for additional receptor-blocking controls.

Gastrointestinal NOP Receptor Pharmacology

For investigations of NOP receptor function in the gastrointestinal system, [Arg14,Lys15]Nociceptin offers validated quantitative benchmarks established through direct comparison with native N/OFQ [1]. The compound has been systematically characterized across gastric emptying (up to 70% delay), colonic propulsion (40× increase in expulsion time), and gastric acid secretion (up to 90% decrease) in rat models, with established effective doses at least 10-fold lower than the natural ligand [1]. These quantitative parameters provide a reliable foundation for experimental replication and extension.

Peripheral NOP Receptor Research and Isolated Tissue Pharmacology

The low predicted blood-brain barrier permeability (probability 0.17) [1] combined with the compound's enhanced potency in isolated tissue preparations (5- to 17-fold over native N/OFQ depending on tissue type) positions [Arg14,Lys15]Nociceptin as a preferred agonist for peripheral NOP receptor studies and ex vivo tissue pharmacology. The compound's resistance to tissue peptidases in the rat vas deferens preparation further supports its utility in isolated organ bath experiments where peptide stability can be a confounding variable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for [Arg14,Lys15]Nociceptin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.